N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-4-11(17)9-13(14)16(21)19-12-5-2-10(3-6-12)8-15(18)20/h2-7,9H,8H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELKBBXIWUQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of 4-(carbamoylmethyl)phenyl with an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a strong base.
Intermediate Formation: The intermediate product, N-ethoxycarbonylmethyl-4-(carbamoylmethyl)phenyl, is then treated with ammonia to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and methoxy groups on the benzamide ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related benzamide derivatives:
Key Structural and Functional Insights :
Substituent Effects on Activity :
- The 5-chloro-2-methoxybenzamide core is conserved across analogs but diverges in side chains. For example:
- The morpholinyl group in Compound 17 enhances gastric prokinetic activity, likely due to improved G-protein coupled receptor (GPCR) modulation .
- The sulfamoylphenethyl group in the target compound may improve solubility and bioavailability compared to clebopride’s piperidinyl group .
Biological Target Specificity: A-07 (benzothiazole core) targets HPV E6-p53 interactions, demonstrating how core structure shifts activity from gastrointestinal to anticancer pathways . Clebopride and Compound 17 act on 5-HT₄ and dopamine D₂ receptors, whereas the target compound’s sulfamoyl group may target sulfonylurea receptors (SUR1/2) or adenosine receptors .
Trifluoroethoxy and methoxypropoxy groups in benzimidazole analogs () enhance metabolic stability but reduce aqueous solubility .
Contradictions and Limitations :
- While A-07 and the target compound share a 5-chloro-2-methoxybenzamide motif, their core structures (benzothiazole vs. benzamide) lead to divergent therapeutic applications .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological mechanisms, effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with the following key characteristics:
- Chemical Formula: CHClNO
- Molecular Weight: 270.7 g/mol
- Structural Components:
- A carbamoylmethyl group
- A chloro-substituted benzene ring
- A methoxy group attached to a benzamide structure
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets: The compound likely binds to various enzymes and receptors, modulating their activity.
- Pathways Influenced: It is believed to impact signaling pathways associated with inflammation, pain modulation, and cellular metabolism. These interactions may contribute to its therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial and fungal species, suggesting its potential as a lead compound in antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Potential
Preliminary studies have demonstrated that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In these studies, this compound showed IC values around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. Results indicated that it could serve as a promising candidate for treating infections caused by resistant pathogens .
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested for its cytotoxic effects on various cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell growth, with significant apoptosis observed at higher concentrations .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of this compound. The compound was found to reduce pro-inflammatory cytokines in vitro, suggesting its potential application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include:
- Amide coupling : Use of coupling reagents (e.g., HATU, DCC) to attach the carbamoylmethylphenyl group to the 5-chloro-2-methoxybenzamide backbone.
- Chlorination : Selective introduction of chlorine at the 5-position using chlorinating agents like NCS (N-chlorosuccinimide) under controlled temperatures (0–25°C).
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Optimization : Reaction efficiency depends on solvent polarity (DMF or THF), temperature gradients, and catalyst loading. DOE (Design of Experiments) approaches are recommended for parameter optimization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm substitution patterns and carbamoylmethyl group integration.
- HPLC-MS : For purity assessment and molecular weight verification.
- FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the compound's biological activity?
- SAR Insights :
- Methodology : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) paired with computational docking to validate SAR trends .
Q. What in silico strategies are effective for predicting target interactions of this compound?
- Approach :
- Molecular Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., p53 or E6 oncoproteins). The compound’s methoxy group shows hydrogen bonding with Thr155 in p53 .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).
- MetaPocket Server : Identify allosteric binding sites for non-competitive inhibition studies .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HT-29 for colorectal cancer) and control compounds.
- Dose-Response Curves : Compare IC/MIC values across studies to identify potency thresholds.
- Off-Target Screening : Employ proteome-wide assays (e.g., KINOMEscan) to rule out nonspecific interactions .
Q. What experimental approaches elucidate the compound's mechanism of enzyme inhibition?
- Methods :
- Kinetic Studies : Measure and shifts under varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., HDACs or kinases) to identify binding motifs.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) for mechanistic insights .
Methodological and Technical Challenges
Q. How can researchers address solubility limitations in in vitro assays?
- Solutions :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Solubilize via ionization in buffered solutions (pH 6.8–7.4).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced bioavailability .
Q. What strategies validate the compound's stability under physiological conditions?
- Protocols :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-MS Stability Monitoring : Track degradation products (e.g., demethylated or hydrolyzed derivatives) over 24–72 hours .
Cross-Disciplinary Applications
Q. Beyond medicinal chemistry, what non-therapeutic applications exist for this compound?
- Examples :
- Organic Electronics : As a charge-transport material due to its planar benzamide-thiazole core .
- Chemical Probes : Fluorescent tagging for tracking protein interactions in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
